molecular formula C22H27N3O5 B3949760 N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate

N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949760
M. Wt: 413.5 g/mol
InChI Key: GBSSQTSJBTXWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate, also known as U-47700, is a synthetic opioid drug that has gained attention in recent years due to its potential for abuse and dependence. Despite its illegality in many countries, it continues to be sold on the black market and has been linked to numerous overdose deaths.

Mechanism of Action

N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate acts on the mu-opioid receptor in the brain, which results in the release of dopamine and other neurotransmitters. This leads to feelings of euphoria and pain relief. However, this compound also has the potential to cause respiratory depression, which can be fatal.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects to other opioids, including pain relief, sedation, and respiratory depression. It has also been linked to nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate in lab experiments is its high affinity for the mu-opioid receptor, which allows for the study of opioid receptor binding and activation. However, its potential for abuse and dependence make it a risky substance to handle and study.

Future Directions

Future research on N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate should focus on developing safer and more effective pain medications that do not have the potential for abuse and dependence. Additionally, research should continue to explore the mechanisms of action of this compound and other opioids in order to better understand their effects on the brain and body.

Scientific Research Applications

N-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate has been used in scientific research to study its effects on the opioid receptors in the brain. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects.

properties

IUPAC Name

oxalic acid;N-(2-phenylethyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.C2H2O4/c24-20(22-12-8-17-5-2-1-3-6-17)19-9-13-23(14-10-19)16-18-7-4-11-21-15-18;3-1(4)2(5)6/h1-7,11,15,19H,8-10,12-14,16H2,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSQTSJBTXWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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